molecular formula C10H9NO2 B1664579 3-(1-Cyanoethyl)benzoic acid CAS No. 5537-71-3

3-(1-Cyanoethyl)benzoic acid

Cat. No. B1664579
CAS RN: 5537-71-3
M. Wt: 175.18 g/mol
InChI Key: IRYIYPWRXROPSX-UHFFFAOYSA-N
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Patent
US04340740

Procedure details

3-Carboxybenzyne prepared from 2-chlorobenzoic acid in the presence of a strong base is reacted with propionitrile to produce alpha-(m-carboxyphenyl)propionitrile (R. Biehl et al., J. Org. Chem., 31, 602 (1966)). The alpha-(m-carboxyphenyl)propionitrile is converted to alpha-(m-chlorocarbonylphenyl)propionitrile by using thionyl chloride. Friedel-Crafts reaction of alpha-(m-chlorocarbonylphenyl)propionitrile with benzene using aluminum chloride affords alpha-(m-benzoylphenyl)propionitrile. Hydrolysis of the alpha-(m-benzoylphenyl)propionitrile with methanol/sodium hydroxide gives alpha-(m-benzoylphenyl)propionic acid (see British Pat. No. 1,360,560).
Name
3-Carboxybenzyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5]#[C:6][CH:7]=[CH:8][CH:9]=1)([OH:3])=[O:2].ClC1C=CC=CC=1C(O)=O.[C:20](#[N:23])[CH2:21][CH3:22]>>[C:1]([C:4]1[CH:9]=[C:8]([CH:21]([CH3:22])[C:20]#[N:23])[CH:7]=[CH:6][CH:5]=1)([OH:3])=[O:2]

Inputs

Step One
Name
3-Carboxybenzyne
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1C#CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=C(C=CC1)C(C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.